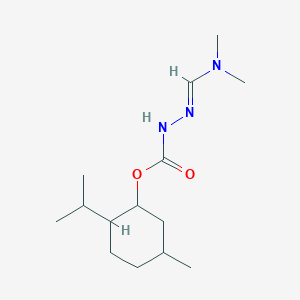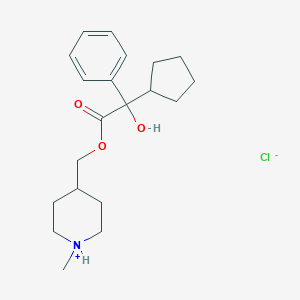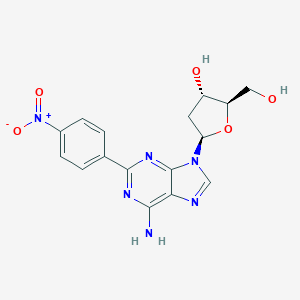
2-(p-Nitrophenyl)-2'-deoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Nitrophenyl)-2'-deoxyadenosine (NPdA) is a modified nucleoside that has gained attention in scientific research due to its unique properties. It is a non-natural analog of deoxyadenosine, where the hydrogen atom at the 2'-position of the ribose sugar is replaced by a nitrophenyl group. This modification alters the physicochemical properties of the nucleoside, making it a useful tool for studying various biological processes.
Mechanism of Action
The mechanism of action of 2-(p-Nitrophenyl)-2'-deoxyadenosine is not fully understood, but it is believed to act as a DNA intercalator, where it inserts itself between the base pairs of DNA. This can cause structural changes in the DNA, which can affect DNA replication, repair, and transcription.
Biochemical and Physiological Effects:
2-(p-Nitrophenyl)-2'-deoxyadenosine has been shown to have various biochemical and physiological effects. It has been shown to inhibit DNA polymerase activity, which can affect DNA replication. It has also been shown to induce DNA damage and apoptosis in cancer cells. Additionally, 2-(p-Nitrophenyl)-2'-deoxyadenosine has been shown to have anti-inflammatory effects, which can be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(p-Nitrophenyl)-2'-deoxyadenosine in lab experiments is that it is a non-natural analog of deoxyadenosine, which means that it is not present in normal DNA. This makes it a useful tool for studying DNA replication and repair, as it can be specifically incorporated into DNA strands. However, one limitation is that the synthesis of 2-(p-Nitrophenyl)-2'-deoxyadenosine is a multi-step process, which can be time-consuming and expensive.
Future Directions
There are many future directions for the use of 2-(p-Nitrophenyl)-2'-deoxyadenosine in scientific research. One direction is the development of new methods for the synthesis of 2-(p-Nitrophenyl)-2'-deoxyadenosine, which can make it more accessible to researchers. Another direction is the use of 2-(p-Nitrophenyl)-2'-deoxyadenosine as a tool for studying epigenetic modifications, as it can be incorporated into DNA strands and can be used to study the binding of proteins to modified DNA. Additionally, 2-(p-Nitrophenyl)-2'-deoxyadenosine can be used as a potential therapeutic agent for the treatment of cancer and inflammatory diseases, which can be explored in future studies.
In conclusion, 2-(p-Nitrophenyl)-2'-deoxyadenosine is a modified nucleoside that has unique properties and has been used in various scientific research applications. Its synthesis method is a multi-step process, and it can be specifically incorporated into DNA strands. 2-(p-Nitrophenyl)-2'-deoxyadenosine has many potential future directions, including the development of new synthesis methods and its use as a therapeutic agent.
Synthesis Methods
The synthesis of 2-(p-Nitrophenyl)-2'-deoxyadenosine is a multi-step process that involves the protection and deprotection of functional groups. The starting material is 2'-deoxyadenosine, which is protected at the 3'- and 5'-positions with tert-butyldimethylsilyl groups. The 2'-hydroxyl group is then selectively oxidized to a ketone using Dess-Martin periodinane. The resulting ketone is then reacted with p-nitrophenylhydrazine to form the nitrophenylhydrazone. The tert-butyldimethylsilyl groups are then removed, and the product is purified using column chromatography.
Scientific Research Applications
2-(p-Nitrophenyl)-2'-deoxyadenosine has been used in various scientific research applications due to its unique properties. It has been used as a probe to study DNA replication and repair, as it can be incorporated into DNA strands and can be detected using UV spectroscopy. It has also been used as a tool to study the binding of proteins to DNA, as the nitrophenyl group can be used as a fluorescent probe.
properties
CAS RN |
109875-45-8 |
|---|---|
Product Name |
2-(p-Nitrophenyl)-2'-deoxyadenosine |
Molecular Formula |
C16H16N6O5 |
Molecular Weight |
372.34 g/mol |
IUPAC Name |
(2R,3S,5R)-5-[6-amino-2-(4-nitrophenyl)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C16H16N6O5/c17-14-13-16(21(7-18-13)12-5-10(24)11(6-23)27-12)20-15(19-14)8-1-3-9(4-2-8)22(25)26/h1-4,7,10-12,23-24H,5-6H2,(H2,17,19,20)/t10-,11+,12+/m0/s1 |
InChI Key |
UNGJDJLXCLUONS-QJPTWQEYSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)C4=CC=C(C=C4)[N+](=O)[O-])N)CO)O |
SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)C4=CC=C(C=C4)[N+](=O)[O-])N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)C4=CC=C(C=C4)[N+](=O)[O-])N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



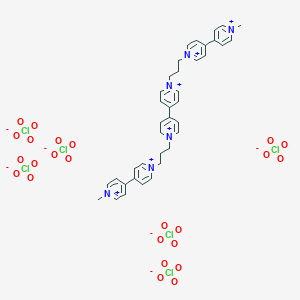


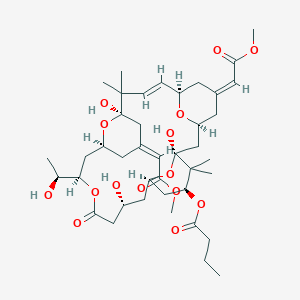
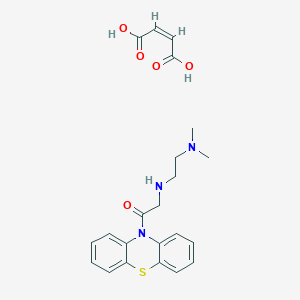
![(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-3,4,5-triol](/img/structure/B217561.png)




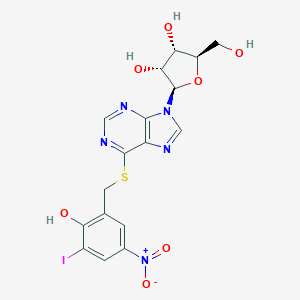
![(2S,3R,4S,5R)-2-[[(7R,9R,10R,13R,14S,16R,17R)-7,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B217586.png)
